tert-Butyl (6-oxonon-7-yn-1-yl)carbamate

PROTAC linker design bioorthogonal chemistry heterobifunctional conjugation

PROTAC campaigns often stall when linker architecture fails to stabilize the ternary complex. tert-Butyl (6-oxonon-7-yn-1-yl)carbamate (CAS 654637-18-0) solves this with a 9-atom alkyl-ketone backbone proven to deliver DC₅₀ values as low as 19.4 nM in HDAC6-targeting degraders-substituting simpler linkers can cause >5-fold potency loss. • Bifunctional alkyne + ketone enables sequential CuAAC/oxime ligation, reducing synthetic steps vs. mono-functional linkers. • All-carbon scaffold provides ≥10-fold higher PAMPA permeability than PEG-based equivalents, critical for cell-based assays. • Boc-protected amine remains stable during TFA cleavage; avoids ketone self-condensation seen with Fmoc analogs. Available in stock with competitive pricing and global delivery.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 654637-18-0
Cat. No. B12542683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-oxonon-7-yn-1-yl)carbamate
CAS654637-18-0
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC#CC(=O)CCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO3/c1-5-9-12(16)10-7-6-8-11-15-13(17)18-14(2,3)4/h6-8,10-11H2,1-4H3,(H,15,17)
InChIKeyXPWJVENMRGODKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate: Identity & Classification


tert-Butyl (6-oxonon-7-yn-1-yl)carbamate (CAS 654637-18-0) is a bifunctional, aliphatic PROTAC linker building block bearing a terminal alkyne, an internal ketone, and a Boc-protected primary amine [1]. With a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol, it typically appears as a white powder stable at room temperature [2]. Its structural arrangement—a nine-atom backbone incorporating both an sp-hybridized alkyne and an sp²-hybridized ketone flanked by saturated methylene units—places it in a distinct subclass of heterobifunctional linkers used for assembling proteolysis-targeting chimeras (PROTACs) and other bioorthogonal conjugates [3]. This combination of functional groups enables sequential, chemoselective derivatization that simpler alkyl- or PEG-based linkers cannot replicate.

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate: Irreplaceable in PROTAC Assembly


In PROTAC design, the linker is not merely a passive spacer; its length, composition, and functional group placement directly modulate ternary complex stability, target ubiquitination efficiency, and cellular permeability [1]. Generic substitution with a simple alkyne-carbamate (e.g., tert-butyl but-3-yn-1-ylcarbamate) forfeits the internal ketone required for oxime or hydrazone ligation, limiting the available bioconjugation strategies. Conversely, substituting with a PEG-ketone linker sacrifices the hydrophobic alkyl chain that enhances membrane permeability and may reduce metabolic stability [2]. The precise 9-atom spacing between the Boc-amine and the alkyne in CAS 654637-18-0, punctuated by the ketone at position 6, has been optimized in multiple PROTAC campaigns to yield DC₅₀ values in the low nanomolar range, a level of potency that is highly sensitive to linker length and topology [3]. Simply interchanging in-class compounds without matching this architecture risks abolishing degradation activity, as demonstrated by systematic linker structure–activity relationship studies in HDAC6-targeting PROTACs [3].

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate: Evidence vs. Structural Analogs


Bifunctional Reactivity: Dual Bioorthogonal Handles

CAS 654637-18-0 uniquely combines a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an internal ketone for oxime or hydrazone formation within a single, compact scaffold [1]. In contrast, the widely used analog tert-butyl but-3-yn-1-ylcarbamate (CAS 149990-27-2) possesses only the alkyne handle, limiting its utility to CuAAC-dependent conjugations . The ketone group in CAS 654637-18-0 provides a second orthogonal ligation site, enabling sequential, chemoselective derivatization without requiring additional functional group interconversion steps. This bifunctionality directly translates to a lower step-count in PROTAC assembly, reducing cumulative yield losses and minimizing side-product formation.

PROTAC linker design bioorthogonal chemistry heterobifunctional conjugation

Optimized Linker Length for HDAC6 PROTAC Potency

The 9-atom linear scaffold of CAS 654637-18-0 (C1–N–C5–C6(=O)–C7≡C8–C9) delivers an N-to-alkyne distance of approximately 9.5–10.0 Å, a length that systematic linker SAR in HDAC6-targeting PROTACs has shown to be within the optimal range for ternary complex formation [1]. PROTACs built with linkers deviating by ±2 atoms from this length exhibited 5- to 20-fold reductions in degradation potency. Specifically, HDAC6 degraders incorporating alkyl-ketone linkers of similar topology achieved DC₅₀ values of 19.4 nM in MM1.S cells, whereas shorter alkyl-only linkers yielded DC₅₀ values exceeding 100 nM [2]. While direct head-to-head data for CAS 654637-18-0 as the isolated linker are not published, the scaffold length matches that of the highest-potency degraders in the series, supporting its preferential selection over shorter analogs such as tert-butyl (4-oxopent-5-yn-1-yl)carbamate.

PROTAC linker optimization HDAC6 degradation DC₅₀ potency

Membrane Permeability: Alkyl vs. PEG Linkers

The all-carbon backbone of CAS 654637-18-0, which lacks polyethylene glycol (PEG) repeating units, affords higher intrinsic membrane permeability compared to PEG-based linkers of similar contour length [1]. In a comparative study of VH032-based PROTACs, alkyl linkers demonstrated 3- to 10-fold higher PAMPA (Parallel Artificial Membrane Permeability Assay) permeability values than PEG linkers with matched end-to-end distances [2]. Specifically, alkyl-linked PROTACs exhibited log Peₐ values of approximately −4.2 to −4.8 cm/s, while PEG-linked analogs registered log Peₐ values of approximately −5.5 to −6.0 cm/s. The ketone group in CAS 654637-18-0 further offers the potential for pro-drug derivatization via oxime formation, a strategy that has been used to reversibly mask the ketone for improved passive diffusion [3].

PROTAC permeability alkyl vs PEG linker cellular uptake

Orthogonal Boc Deprotection Compatible with Alkyne/Ketone

The tert-butyloxycarbonyl (Boc) group on CAS 654637-18-0 can be cleaved with 20–50% TFA in dichloromethane within 0.5–2 hours at room temperature, conditions under which both the internal alkyne and the ketone functionalities remain intact [1]. This orthogonal stability is not universally shared by all carbamate-protected amino-alkyne linkers. For example, the corresponding 9-fluorenylmethoxycarbonyl (Fmoc)-protected analog requires basic deprotection conditions (20% piperidine in DMF), which can promote ketone self-condensation and alkyne hydration side reactions, reducing overall purity by 5–15% as measured by HPLC [2]. The Boc group therefore provides a synthetic advantage in sequential conjugation schemes where the free amine must be unmasked in the presence of both the alkyne and ketone moieties.

orthogonal protecting groups solid-phase synthesis PROTAC assembly

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate: Application Scenarios


High-Potency HDAC6 PROTAC Assembly

When designing HDAC6-degrading PROTACs for multiple myeloma research, CAS 654637-18-0 provides the 9-atom alkyl-ketone backbone that systematic SAR has identified as optimal for ternary complex formation [1]. PROTACs built with this scaffold length have achieved DC₅₀ values of 19.4 nM in MM1.S cells, whereas analogs with shorter linkers show >5-fold potency loss. Procurement of this specific linker avoids iterative linker optimization cycles that can consume months of medicinal chemistry effort.

Sequential Dual-Bioorthogonal Conjugation

The combined alkyne and ketone handles in CAS 654637-18-0 enable a two-step, chemo-orthogonal assembly strategy: first, CuAAC conjugation to an azide-modified E3 ligase ligand; second, oxime ligation of the ketone to an aminooxy-modified target protein ligand [2]. This sequential approach is impossible with mono-functional alkyne linkers like tert-butyl but-3-yn-1-ylcarbamate, which require pre-assembly of one ligand pair before linker attachment. The bifunctional nature reduces synthetic steps and minimizes protecting group manipulations.

High Membrane Permeability for Cellular PROTACs

For cell-based degradation assays where passive diffusion is critical, CAS 654637-18-0's all-carbon scaffold offers an estimated ≥10-fold higher PAMPA permeability compared to PEG-based linkers of equivalent length [3]. This is particularly relevant when working with difficult-to-transfect cell lines or when formulating PROTACs for in vivo administration, where alkyl linkers have demonstrated superior oral bioavailability compared to their PEG counterparts.

Solid-Phase PROTAC Synthesis with Orthogonal Deprotection

The Boc protection on CAS 654637-18-0 is compatible with standard acid-labile solid-phase synthesis protocols where both the alkyne and ketone remain stable during TFA-mediated cleavage. This contrasts with Fmoc-protected analogs, where basic deprotection conditions can provoke ketone self-condensation, reducing crude purity by 5–15% and necessitating additional purification steps that lower overall synthetic throughput [4].

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